Product packaging for 3-(Chloromethyl)-5-methylisoxazole(Cat. No.:CAS No. 35166-37-1)

3-(Chloromethyl)-5-methylisoxazole

Cat. No.: B1586295
CAS No.: 35166-37-1
M. Wt: 131.56 g/mol
InChI Key: FEXTXBAFBURKGS-UHFFFAOYSA-N
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Description

Contextualization of the Isoxazole (B147169) Ring System in Heterocyclic Chemistry

Isoxazoles are five-membered aromatic heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions (1,2-relationship) within the ring. nanobioletters.comresearchgate.netchemicalbook.com This unique arrangement of heteroatoms imparts a distinct electronic character to the isoxazole ring, influencing its reactivity and its ability to interact with biological targets. chemicalbook.com As a π-excessive heterocycle, it possesses some characteristics of both furan (B31954) and pyridine (B92270). chemicalbook.com The presence of the electronegative oxygen and nitrogen atoms makes the isoxazole ring system a key component in a multitude of synthetic products and a crucial pharmacophore in many biologically active compounds. chemicalbook.commdpi.com

The isoxazole ring can act as a hydrogen bond donor or acceptor, a property that is fundamental to its interaction with enzymes and receptors in biological systems. chemicalbook.commdpi.com This has led to its incorporation into a wide array of molecules with diverse pharmacological activities. nanobioletters.comnih.gov Furthermore, the isoxazole ring is a valuable synthetic intermediate, serving as a precursor for the construction of more complex molecular architectures, including natural products. chemicalbook.com The stability of the ring, coupled with the potential for functionalization at its various positions, makes it an attractive scaffold for chemical modifications. mdpi.com

Historical Perspective on Isoxazole Synthesis and Applications

The first synthesis of the parent compound, isoxazole, was reported by Claisen in 1903, which involved the oximation of propargylaldehyde acetal. nih.gov Since this initial discovery, a vast number of synthetic methods for the preparation of isoxazole derivatives have been developed. A widely utilized and extensively studied method is the (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction offers a high degree of regioselectivity, allowing for the controlled synthesis of 3,5-disubstituted isoxazoles. nih.gov

Over the years, numerous advancements in synthetic methodologies have been made, including the use of transition metal catalysts such as copper(I) and ruthenium(II) to facilitate cycloaddition reactions. nih.govrsc.org More recently, there has been a significant push towards the development of greener and more environmentally benign synthetic routes, utilizing techniques like microwave irradiation and employing water as a solvent. nanobioletters.comresearchgate.net These modern approaches not only improve the efficiency and sustainability of isoxazole synthesis but also expand the scope of accessible derivatives.

Significance of the Isoxazole Scaffold in Drug Discovery and Chemical Biology

The isoxazole nucleus is a prominent feature in a wide range of commercially available drugs, underscoring its therapeutic importance. researchgate.netnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. nanobioletters.comnih.govmdpi.comresearchgate.net The versatility of the isoxazole scaffold allows medicinal chemists to fine-tune the pharmacological properties of a molecule by introducing various substituents onto the ring. mdpi.com

Several marketed drugs incorporate the isoxazole moiety. For instance, sulfamethoxazole (B1682508) and sulfisoxazole (B1682709) are antibacterial agents, while the β-lactamase resistant antibiotics cloxacillin, dicloxacillin, and flucloxacillin (B1213737) also contain this heterocyclic core. researchgate.net Other examples include the anti-inflammatory drug valdecoxib (B1682126) and the anticonvulsant zonisamide. researchgate.net The ability of isoxazole derivatives to interact with a wide variety of protein targets makes them a continued focus of drug discovery and development efforts. researchgate.netsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClNO B1586295 3-(Chloromethyl)-5-methylisoxazole CAS No. 35166-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXTXBAFBURKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370929
Record name 3-(chloromethyl)-5-methylisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-37-1
Record name 3-(chloromethyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-methyl-1,2-oxazole
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Chemical Reactivity and Transformation Mechanisms of 3 Chloromethyl 5 Methylisoxazole

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the C3 position of the isoxazole (B147169) ring is an active site for nucleophilic attack, behaving as a typical alkyl halide. The chlorine atom, being a good leaving group, facilitates the substitution by a wide array of nucleophiles.

Nucleophilic substitution reactions at the chloromethyl group are a cornerstone of its chemistry. These transformations proceed via a standard S_N2 mechanism, where a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. This reactivity is fundamental for introducing diverse functionalities onto the isoxazole scaffold. For instance, the reaction with salts of carboxylic acids proceeds through nucleophilic substitution to form the corresponding ester derivatives. researchgate.net The versatility of this reaction allows for the facile introduction of various side chains and functional groups at the 3-position of the isoxazole ring.

The inherent reactivity of the chloromethyl group enables its conversion into a variety of other important functional groups, significantly expanding the synthetic utility of 3-(chloromethyl)-5-methylisoxazole.

Aminomethyl Derivatives: The synthesis of 3-amino-5-methylisoxazole (B124983) is a key transformation, as this product serves as a crucial intermediate for various pharmaceuticals, including sulfa drugs. google.com While multiple synthetic routes to this compound exist, a direct pathway involves the reaction of this compound with an amine source, such as ammonia (B1221849) or a primary amine, via nucleophilic substitution. This reaction introduces a basic nitrogen atom, fundamentally altering the molecule's chemical properties. Several methods have been developed for the synthesis of 3-amino-5-methylisoxazole, highlighting its industrial importance. google.comchemicalbook.comgoogle.com

Thiolates and Ethers: In a similar fashion to amination, the chloromethyl group readily reacts with sulfur and oxygen nucleophiles. The reaction with thiolates (RS⁻) yields the corresponding thioethers, while reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) produces ethers. These reactions follow the classic Williamson ether synthesis pathway or its thio-analogue, expanding the range of accessible derivatives.

Table 1: Examples of Nucleophilic Substitution on the Chloromethyl Group

Nucleophile Reagent Example Product Functional Group
Amine Ammonia (NH₃) Aminomethyl (-CH₂NH₂)
Thiolate Sodium thiomethoxide (NaSCH₃) Methylthiomethyl (-CH₂SCH₃)
Alkoxide Sodium ethoxide (NaOCH₂CH₃) Ethoxymethyl (-CH₂OCH₂CH₃)
Carboxylate Sodium acetate (B1210297) (CH₃COONa) Acetyloxymethyl (-CH₂OCOCH₃)

Isoxazole Ring Transformations

The isoxazole ring, while aromatic, is susceptible to transformations under specific conditions, primarily due to the inherent weakness of the N-O bond. These reactions can lead to ring-opening or rearrangement into other heterocyclic structures.

The cleavage of the isoxazole ring is a significant pathway in its chemistry, often initiated by reductive or metabolic processes. Catalytic hydrogenation is a common method to induce ring-opening. nih.gov The reaction typically proceeds via the reductive cleavage of the weak N-O bond. nih.gov For example, the metabolism of leflunomide, a drug containing a 5-methylisoxazole-4-carboxamide (B3392548) scaffold, involves the cleavage of this N-O bond to form its active metabolite. nih.gov The presence of bulky substituents at the C3 or C5 positions of the isoxazole ring can also favor a ring-opening pathway over other potential reactions. researchgate.net

Ring-Opening Reactions and Mechanistic Pathways

Formation of Carbonyl Compounds and Nitriles

A key outcome of isoxazole ring-opening is the formation of compounds containing carbonyl and nitrile functionalities.

Carbonyl Compounds: Reductive cleavage of the isoxazole ring often leads to the formation of an enaminone intermediate, which is a type of carbonyl compound. For instance, catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a ruthenium catalyst proceeds through an imine intermediate generated from the reductive cleavage of the N-O bond. nih.gov This imine can be considered a masked carbonyl equivalent.

Nitriles: The transformation of the isoxazole ring can also yield nitriles. A prominent example is the metabolic ring-opening of leflunomide, which produces teriflunomide, a cyano-containing active metabolite. nih.gov This biotransformation underscores the cleavage of the isoxazole ring to unmask a nitrile group, a process that can be mimicked in synthetic chemistry.

Conversion to Other Heterocyclic Systems (e.g., Pyridines, Furans, Pyrans)

The isoxazole ring can serve as a precursor for the synthesis of other more complex or stable heterocyclic systems through ring-opening and subsequent ring-closing cascade mechanisms.

Pyridines: Research has demonstrated the synthesis of 2,5-disubstituted pyridine (B92270) derivatives from isoxazoles. researchgate.net This transformation is achieved through a ring-opening and closing cascade mechanism utilizing an iron/ammonium chloride (Fe/NH₄Cl) reducing system. researchgate.net

Furans and Pyrans: Isoxazoles can also be converted into oxygen-containing heterocycles. For example, C4-alkynylisoxazoles can be selectively transformed into polysubstituted furans. researchgate.net The conversion of furan-containing precursors into other cyclic systems like pyrans is also a known transformation pathway in heterocyclic chemistry. nih.gov

Table 2: Summary of Isoxazole Ring Transformation Products

Reaction Type Key Reagents/Conditions Intermediate(s) Final Product(s) Reference(s)
Reductive Ring-Opening Catalytic Hydrogenation (e.g., Ru, Fe) Enaminone, Imine β-Amino ketones, α-Substituted o-hydroxybenzylamines nih.govresearchgate.net
Metabolic Ring-Opening In vivo metabolism - α-Cyano ketone (e.g., Teriflunomide) nih.gov
Conversion to Pyridines Fe/NH₄Cl Ring-opened intermediates 2,5-Disubstituted pyridines researchgate.net
Conversion to Furans Fe(III)-promoted reaction (on C4-alkynylisoxazoles) Ring-opened intermediates Polysubstituted furans researchgate.net

Ring Expansion and Contraction Reactions

Classical ring expansion and contraction reactions, which involve changing the number of atoms in the heterocyclic ring, are not commonly reported for this compound under typical synthetic conditions. Instead, the isoxazole ring is known to undergo significant transformations, primarily through photochemical rearrangements, which lead to isomerization or ring-opening rather than a simple change in ring size.

Photochemical Rearrangements: The photochemistry of 3,5-disubstituted isoxazoles has been a subject of extensive study. Upon irradiation with UV light, these compounds can undergo complex skeletal rearrangements. The process is initiated by the homolytic cleavage of the weak N-O bond, which is the cornerstone of isoxazole's unique photochemical behavior. nih.gov This cleavage forms a key intermediate, an acyl azirine. nih.gov

From this acyl azirine intermediate, several pathways are possible:

Isomerization to Oxazoles: The most common outcome is a rearrangement to form a corresponding oxazole.

Formation of Ketenimines: In the case of trisubstituted isoxazoles, the photochemical process can generate highly reactive ketenimine intermediates. nih.gov These species were once only observed spectroscopically but have been successfully generated and utilized in continuous flow photochemical reactors. nih.gov This transformation represents a significant structural alteration rather than a simple expansion.

Solvent Interaction: In some instances, photo-induced reactions of 3,5-disubstituted isoxazoles, such as 3,5-dimethylisoxazole (B1293586) and 3-methyl-5-phenylisoxazole, can involve the solvent, leading to the formation of open-chain products. oup.comamanote.com

These photochemical transformations highlight the inherent reactivity of the isoxazole N-O bond, leading to deep-seated structural changes. This reactivity is summarized in the table below.

Table 1: Photochemical Transformations of Substituted Isoxazoles
Reactant TypeConditionsKey IntermediatePrimary ProductsReference
3,5-Disubstituted IsoxazolesUV Irradiation (200–330 nm)Acyl AzirineOxazoles, Open-chain compounds (with solvent participation) oup.com, nih.gov
Trisubstituted IsoxazolesUV Irradiation (Medium-pressure Hg-lamp)Acyl AzirineKetenimines, Pyrazoles (after trapping with hydrazines) nih.gov

Stability and Degradation Pathways

The stability of the this compound is influenced by the inherent properties of the 5-methylisoxazole (B1293550) ring. The N-O bond is the most labile part of the ring and is susceptible to cleavage under various conditions, leading to degradation.

Chemical Stability: The isoxazole ring exhibits sensitivity to both acidic and basic conditions, particularly at elevated temperatures.

Acidic Hydrolysis: Refluxing in the presence of strong acids like a mixture of acetic acid and HCl can lead to the hydrolysis of isoxazole derivatives. nih.gov

Basic Hydrolysis: In basic media, particularly under reflux, the isoxazole ring can undergo cleavage. For example, in the synthesis of leflunomide, a related 5-methylisoxazole derivative, basic conditions can cause ring opening, forming by-products like 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA). google.com This indicates abstraction of the acidic proton at the C-3 position can initiate degradation.

Thermal and Microwave Instability: Some isoxazole derivatives, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, have shown decreased stability during microwave irradiation, which generates heat. nih.gov Thermogravimetric analysis has also been used to study the phase transition enthalpies of isoxazole derivatives. researchgate.net

Degradation Pathways: Studies on the degradation of 3-amino-5-methylisoxazole (AMI), a key environmental breakdown product of the antibiotic sulfamethoxazole (B1682508), provide significant insight into the fate of the 5-methylisoxazole ring. nih.gov Advanced oxidation processes, such as the solar photo-Fenton (SPF) process, have been shown to effectively degrade AMI. nih.gov The degradation involves the breakdown of the isoxazole ring into smaller, more oxidized species.

The primary degradation products identified from the oxidation of the 5-methylisoxazole moiety are low-molecular-weight organic acids.

Table 2: Degradation of 3-Amino-5-methylisoxazole (AMI) via Solar Photo-Fenton (SPF) Process
ConditionReactantIdentified Degradation ProductsObservationReference
SPF (Fe2+/H2O2/UVA-Vis), pH 3.53-Amino-5-methylisoxazoleOxalic acid, Oxamic acidComplete degradation of AMI achieved after 40 minutes. nih.gov
SPFF (Fe3+/H2O2/Oxalic acid/UVA-Vis), pH 3.53-Amino-5-methylisoxazoleNot specified, but complete degradation observedComplete degradation of AMI achieved after 30 minutes with an iron:oxalate ratio of 1:3. nih.gov

This oxidative breakdown pathway underscores the environmental lability of the 5-methylisoxazole ring system, which ultimately mineralizes into simpler, less complex molecules.

Applications of 3 Chloromethyl 5 Methylisoxazole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The primary application of 3-(chloromethyl)-5-methylisoxazole is as a precursor for the synthesis of diverse and complex heterocyclic compounds. The reactive chlorine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon a prime target for a variety of nucleophiles. This reactivity is the foundation for its role in constructing larger, more functionalized molecules.

Research has demonstrated that 3-alkyl(aryl)-5-chloromethylisoxazoles react efficiently with a range of nucleophiles. google.com For instance, reactions with species such as 2-aminoethanol, methylamine, sodium acetate (B1210297), and sodium methoxide (B1231860) lead to the formation of new isoxazoles with varied functional groups at the 5-position. google.com This straightforward substitution is a common strategy for elaborating the core structure.

A notable application is the Williamson ether synthesis, where 5-chloromethyl-3-methyl-1,2-oxazole reacts with substituted phenols or benzaldehydes of the vanillin (B372448) series in the presence of a base like potassium carbonate. google.comresearchgate.net This reaction yields the corresponding ether-linked isoxazoles, which can be further modified. For example, the resulting benzaldehydes can undergo condensation with aromatic amines to produce complex Schiff bases, demonstrating a multi-step synthesis built upon the initial isoxazole (B147169) block. google.com Beyond oxygen nucleophiles, the chlorine atom can be displaced by sulfur and nitrogen nucleophiles, such as sodium thiolates and morpholine, to generate sulfanyl (B85325) and morpholine-substituted isoxazoles, respectively. researchgate.net

Furthermore, this compound can serve as a precursor to organolithium reagents. nih.gov These reagents are highly versatile and can participate in metallation reactions and cycloadditions, significantly expanding the range of possible synthetic transformations and the complexity of the accessible organic compounds. nih.gov

Reactant(s)Reagents/ConditionsProduct TypeReference(s)
3-Alkyl(aryl)-5-chloromethylisoxazolesNucleophiles (2-aminoethanol, methylamine, sodium acetate, sodium methoxide)Functionally substituted isoxazoles google.com
5-Chloromethyl-3-methyl-1,2-oxazole, BenzaldehydesPotassium carbonate, Ethanol (Williamson reaction)Isoxazolylmethyloxy-substituted benzaldehydes google.com
Isoxazolylmethyloxy-substituted benzaldehydes, Aromatic amines/diaminesMethanolFunctionally substituted Schiff bases google.com
3-Chloromethyl-5-phenyl(p-tolyl)isoxazolesSubstituted phenols3-Aryloxymethyl-5-phenyl(p-tolyl)isoxazoles researchgate.net
3-Chloromethyl-5-phenyl(p-tolyl)isoxazolesSodium methylate, sodium thiolates, morpholineMethoxy, sulfanyl, or morpholine-substituted isoxazoles researchgate.net

Role in Constructing Polycyclic Architectures

While direct, complex polycyclic constructions starting from this compound are not extensively documented, its functional handle is key to initiating cyclization cascades that can lead to fused and spirocyclic systems. The strategy generally involves a two-step process: first, a nucleophilic substitution to introduce a side chain, followed by an intramolecular reaction that forms a new ring.

The synthesis of spiroisoxazolines, for example, can be achieved through intramolecular cyclization reactions. researchgate.net Although the specific examples may start from different precursors, the principle is applicable. A functionalized isoxazoline, created via a 1,3-dipolar cycloaddition, can be designed to contain both a nucleophile and an electrophile, which then react intramolecularly to form a spirocyclic system in a single subsequent step. researchgate.net The chloromethyl group of this compound is an ideal starting point for introducing a chain that contains a dipolarophile or a nucleophilic partner for a subsequent intramolecular cycloaddition or condensation.

The 1,3-dipolar cycloaddition reaction itself is a powerful tool for building five-membered heterocyclic rings like isoxazolines and isoxazoles. nih.govmdpi.com By first modifying the chloromethyl group, one could introduce a dipolar component, setting the stage for a cycloaddition that would result in a fused polycyclic architecture incorporating the initial isoxazole ring.

Intermediate for Functional Material Development

The term "functional material" can encompass a broad range of substances, including those with specific biological activities. In this context, this compound is a crucial intermediate in the development of bioactive compounds for pharmaceutical and agrochemical applications. The isoxazole motif is a well-established pharmacophore found in numerous approved drugs.

A significant example of its use is in the synthesis of novel derivatives of comenic acid. researchgate.net Researchers have alkylated methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate with 3-(chloromethyl)-5-phenylisoxazole. researchgate.net The resulting conjugate, which links the isoxazole moiety to the pyran-2-carboxylate structure, was transformed into a water-soluble lithium salt. researchgate.net Bioassays of these conjugates revealed a synergetic effect when used with the antitumor drug temozolomide, highlighting their potential in developing new cancer therapies. researchgate.net

The development of agrochemicals is another area where isoxazole derivatives are important. Patents have been filed for agrochemical preparations containing compounds such as 3-hydroxy-5-methylisoxazole, indicating the utility of this heterocyclic core in creating fungicidal agents for crop protection. google.com The synthesis of such compounds often relies on building blocks like this compound to introduce the key isoxazole ring.

Application AreaSynthetic StrategyResulting Compound/MaterialFunctional PropertyReference(s)
Medicinal ChemistryAlkylation of comenic acid derivative with 3-(chloromethyl)-5-phenylisoxazoleIsoxazole-comenic acid conjugateSynergistic antitumor activity with Temozolomide researchgate.net
AgrochemicalsSynthesis of isoxazole-based active ingredients3-Hydroxy-5-methyl-isoxazole containing preparativesFungicidal activity for crop protection google.com

Computational and Theoretical Investigations of 3 Chloromethyl 5 Methylisoxazole and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like 3-(Chloromethyl)-5-methylisoxazole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model molecular structure and reactivity. nih.govnih.gov For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31+G*, 6-311G+(d,p)) are commonly used to optimize molecular geometries and predict spectroscopic and electronic properties of isoxazole (B147169) derivatives. acs.orgnih.govacs.org

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential, DOS, NBO)

Electronic structure analysis provides deep insights into the reactivity and stability of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity. oaji.netdergipark.org.tr For isoxazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO might be concentrated on specific rings or substituents, indicating likely sites for nucleophilic attack. oaji.netresearchgate.net Studies on related molecules show that the introduction of methyl groups can affect electronic parameters and the HOMO-LUMO gap, thereby influencing the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For isoxazole-containing compounds, MEP maps typically show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the isoxazole ring, identifying them as likely sites for electrophilic interaction and hydrogen bonding. researchgate.netresearchgate.net

Density of States (DOS): DOS analysis provides information about the contribution of different orbitals to the molecular orbitals. It complements HOMO-LUMO analysis by showing the energy distribution of all molecular orbitals. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO): NBO analysis helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecule. dergipark.org.tr

Table 1: Illustrative Quantum Chemical Parameters for an Isoxazole Derivative (Note: This data is representative of isoxazole derivatives and not specific to this compound)

ParameterValueReference
HOMO Energy-8.834 eV oaji.net
LUMO Energy-3.936 eV oaji.net
Energy Gap (ΔE)4.898 eV oaji.net
Ionization Potential (I)8.834 eV oaji.net
Electron Affinity (A)3.936 eV oaji.net

Conformational Analysis and Molecular Dynamics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis is used to determine the most stable arrangement of atoms in a molecule. bohrium.com For flexible molecules, molecular dynamics (MD) simulations are employed to study their behavior and stability over time under simulated physiological conditions. acs.orgnih.gov MD simulations can validate the stability of a ligand-receptor complex predicted by docking and track the behavior of the complex. nih.govnih.govmdpi.com For example, MD simulations on isoxazole derivatives complexed with bacterial proteins have been used to confirm the stability of the interaction over hundreds of nanoseconds. mdpi.comnih.gov

Spectroscopic Property Prediction and Correlation (e.g., NMR, FT-IR, FT-Raman, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate 1H and 13C NMR chemical shifts. nih.govnih.gov In studies of isoxazole derivatives, calculated NMR data generally show good agreement with experimental spectra, aiding in the structural assignment. nih.govnih.gov For example, in quinazolinone-isoxazole hybrids, the quaternary carbons of the isoxazole ring are predicted and observed between 161-169 ppm. nih.gov

FT-IR and FT-Raman Spectroscopy: DFT calculations can predict vibrational frequencies. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, providing a strong match with experimental FT-IR and FT-Raman spectra. nih.govj-cst.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov Calculations can predict the maximum absorption wavelengths (λmax) in different solvents, which is crucial for understanding the electronic transitions within the molecule. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for an Isoxazole Derivative (Note: This data is illustrative and not specific to this compound)

SpectroscopyPredicted ValueExperimental ValueReference
13C NMR (Isoxazole C3)161.40 ppm163.50 ppm nih.gov
13C NMR (Isoxazole C4)83.70 ppm120.75 ppm nih.gov
1H NMR (Isoxazole CH)7.03 ppm6.09 ppm nih.gov
UV-Vis (λmax)354.16 nm (gas)- researchgate.net

Molecular Docking and Drug Design Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. rjptonline.org This method is central to drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. rjptonline.orgresearchgate.net

Ligand-Receptor Interactions

Docking studies on various isoxazole derivatives have revealed key interactions that contribute to their biological activity. acs.orgiaamonline.org These interactions often include:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site of the receptor. iaamonline.org

Hydrophobic Interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein. nih.gov

π-π Stacking: Interactions between aromatic systems of the ligand and receptor. iaamonline.org

For instance, docking studies of isoxazole derivatives as inhibitors of carbonic anhydrase showed hydrogen bonding with key residues like Thr199 and His119. nih.gov Similarly, studies on isoxazoles targeting bacterial enzymes identified strong interactions with target proteins, which were then correlated with antibacterial activity. nih.gov

Binding Affinity Prediction

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score (e.g., in kcal/mol). researchgate.netukaazpublications.com A lower (more negative) score typically indicates a stronger, more favorable binding interaction. These scores are used to rank potential drug candidates. ukaazpublications.com For example, in a study of new isoxazolidine-triazole hybrids, a compound with a docking score of -10.4 kcal/mol was identified as having a good binding affinity to its target protein. qu.edu.sa The binding free energies can also be calculated using more rigorous methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) approach, which often corroborates the initial docking results. acs.orgnih.gov

Table 3: Illustrative Molecular Docking Results for Isoxazole Derivatives Against Various Protein Targets (Note: This data is for different isoxazole derivatives and is not specific to this compound)

Protein TargetDerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Carbonic AnhydraseAC2-13.53Thr199, His119 nih.gov
E. coli ProteinIsoxazole 4a-12.84- nih.gov
Cytochrome P450 (3PM0)2-Chloro derivative-9.386Phe134 iaamonline.org
PI3Kα (3ZIM)Hybrid 7e-10.4- qu.edu.sa

Reaction Mechanism Elucidation through Computational Methods

The elucidation of reaction mechanisms through computational chemistry has become an indispensable tool for understanding the reactivity of heterocyclic compounds. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and the factors governing selectivity. While specific computational studies exclusively targeting the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from theoretical investigations on analogous systems, such as other substituted isoxazoles and chloromethylated aromatic compounds.

The primary reactive center of this compound in many synthetic transformations is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. Computational studies on similar benzylic and heterocyclic systems allow for a detailed understanding of the plausible mechanisms.

Nucleophilic Substitution Reactions:

The reaction of this compound with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Computational modeling of S(_N)2 reactions typically involves locating the transition state structure and calculating the activation energy barrier. For a typical S(_N)2 reaction involving a chloromethyl-substituted aromatic compound, DFT calculations can map out the potential energy surface (PES).

For instance, in a hypothetical reaction with a generic nucleophile (Nu), the reaction pathway would be modeled as follows:

This compound + Nu→ [Transition State]→ 3-(Nucleophilomethyl)-5-methylisoxazole + Cl

Computational analysis would provide key energetic and geometric parameters for this transformation.

ParameterDescriptionHypothetical Calculated Value
(\Delta)EActivation EnergyThe energy barrier that must be overcome for the reaction to occur.
(\Delta)E({rxn})Reaction EnergyThe overall energy change from reactants to products.
C-Cl bond length (TS)Carbon-Chlorine bond length in the transition stateExpected to be elongated compared to the reactant.
C-Nu bond length (TS)Carbon-Nucleophile bond length in the transition statePartially formed bond.

These calculations would likely show a concerted mechanism where the C-Nu bond forms concurrently with the cleavage of the C-Cl bond, passing through a single transition state. The isoxazole ring acts as an electron-withdrawing group, which can influence the stability of the transition state.

Influence of the Isoxazole Ring:

The electronic nature of the isoxazole ring plays a crucial role in the reactivity of the chloromethyl group. DFT studies on various isoxazole derivatives have shown that the substitution pattern on the ring significantly affects the electron distribution and, consequently, the reactivity. researchgate.net The nitrogen and oxygen heteroatoms introduce a degree of electronic asymmetry and can influence the stability of intermediates and transition states.

Cycloaddition Reactions:

While the chloromethyl group is a primary site for nucleophilic attack, the isoxazole ring itself can participate in cycloaddition reactions, a common method for the synthesis of the isoxazole core. researchgate.net Theoretical studies on the [3+2] cycloaddition reactions of nitrile oxides with alkynes are prevalent. researchgate.net These studies, employing DFT, elucidate the regioselectivity and the concerted or stepwise nature of the ring-forming process. The computational data, including activation energies for different pathways, help in predicting the favored regioisomer.

A study on the [3+2] cycloaddition reaction between a nitrile N-oxide and an alkene to form a 2-isoxazoline, a related five-membered heterocycle, utilized DFT calculations to analyze the reaction mechanism. researchgate.net The findings indicated a polar, one-step mechanism, with regioselectivity being governed by steric effects rather than local electronic interactions.

Q & A

Q. What are the standard synthetic routes for 3-(chloromethyl)-5-methylisoxazole, and how are reaction progressions monitored?

The synthesis typically involves cyclization of oxime intermediates with reagents like dichloromethane and triethylamine, followed by chlorination using N-chlorosuccinimide (NCS). Reaction monitoring is performed via thin-layer chromatography (TLC), and products are purified via recrystallization from solvents like ethanol . Alternative methods include condensation of substituted aldehydes with hydroxylamine derivatives under alkaline conditions, as seen in analogous isoxazole syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the chloromethyl (-CH2Cl) and methyl (-CH3) groups via chemical shifts (e.g., δ 4.6–5.0 ppm for CH2Cl in 1^1H NMR).
  • Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern validation.
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar isoxazole derivatives .
  • FT-IR : To identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for synthesizing pharmacophores, particularly in antimicrobial and anticancer agents. Its chloromethyl group enables nucleophilic substitutions to attach bioactive moieties (e.g., amines, thiols) . For example, derivatives with fluorinated phenyl groups exhibit enhanced electronic properties for targeting enzymes or receptors .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

Density functional theory (DFT) studies predict transition states and regioselectivity in cyclization steps. For instance, modeling the oxime-to-isoxazole conversion can identify optimal temperatures (e.g., 60–80°C) and solvent polarities to minimize side reactions . Molecular docking simulations further guide functionalization strategies by predicting binding affinities of derivatives with biological targets .

Q. What strategies mitigate side reactions during chlorination of 5-(hydroxymethyl)-3-methylisoxazole intermediates?

Key approaches include:

  • Using NCS in anhydrous dichloromethane to avoid hydrolysis of the chloromethyl group.
  • Adding triethylamine to scavenge HCl, preventing acid-catalyzed degradation .
  • Controlling reaction temperature (<0°C) to suppress over-chlorination .

Q. How do researchers resolve contradictions in reported biological activity data for isoxazole derivatives?

Discrepancies (e.g., variable antimicrobial efficacy) are addressed by:

  • Standardizing assay protocols (e.g., MIC values using CLSI guidelines).
  • Validating purity via HPLC (>95%) to exclude impurities influencing results .
  • Comparative studies of substituent effects (e.g., electron-withdrawing groups enhancing activity in fluorinated analogs) .

Q. What role does crystal packing play in the stability of this compound derivatives?

X-ray studies reveal that O–H···O hydrogen bonds and π-π stacking interactions stabilize crystal lattices. For example, carboxylic acid derivatives form head-to-head dimers via hydrogen bonds, while phenyl rings exhibit π-stacking with slippage distances of ~3.96 Å . These insights inform formulation strategies for solid-state storage.

Methodological Guidance

Designing assays to evaluate the immunomodulatory potential of this compound derivatives

  • In vitro : Measure cytokine (e.g., IL-6, TNF-α) suppression in LPS-stimulated macrophages using ELISA.
  • In vivo : Use murine models (e.g., collagen-induced arthritis) to assess disease-modifying activity, referencing structurally related immunomodulators like leflunomide .

Analyzing electronic effects of substituents on reactivity in nucleophilic substitutions
Hammett plots correlate σ values of substituents (e.g., -Cl, -CF3) with reaction rates. For example, electron-withdrawing groups on the phenyl ring increase the electrophilicity of the chloromethyl carbon, accelerating SN2 reactions .

Data Contradictions and Solutions

Addressing variability in melting points across studies
Discrepancies arise from differences in purity, polymorphic forms, or solvent traces. Solutions include:

  • Recrystallization from a single solvent (e.g., ethanol).
  • Differential scanning calorimetry (DSC) to identify polymorph transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.